molecular formula C11H15NOS B077592 N-cyclohexylthiophene-2-carboxamide CAS No. 10354-42-4

N-cyclohexylthiophene-2-carboxamide

Cat. No.: B077592
CAS No.: 10354-42-4
M. Wt: 209.31 g/mol
InChI Key: HFWTZGQRJHFPRF-UHFFFAOYSA-N
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Description

N-Cyclohexylthiophene-2-carboxamide is a thiophene-derived carboxamide characterized by a cyclohexyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₅NOS, with a monoisotopic mass of 209.08743 Da . The compound is synthesized via copper-catalyzed alkylation of thiophene-2-carboxamide with iodocyclohexane, yielding light-tan or white solids after purification by column chromatography. Reported yields range from 69% to 74% under optimized conditions . Key spectroscopic data includes ¹H NMR resonances at δ 7.51–7.40 (m, 2H, thiophene protons) and δ 4.01–3.88 (m, 1H, cyclohexyl CH), confirming its structure . The compound has garnered significant industrial interest, with 16 patents and 8 literature citations , though its specific biological applications remain less explored compared to nitro-substituted analogs.

Properties

CAS No.

10354-42-4

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-cyclohexylthiophene-2-carboxamide

InChI

InChI=1S/C11H15NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)

InChI Key

HFWTZGQRJHFPRF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CS2

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CS2

Synonyms

2-Thiophenecarboxamide,N-cyclohexyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclohexylpicolinamide

Synthesis & Structure: Synthesized similarly to N-cyclohexylthiophene-2-carboxamide but using picolinamide instead of thiophene-2-carboxamide . Both compounds share a cyclohexyl group but differ in the heterocyclic core (pyridine vs. thiophene). Properties: Like its thiophene counterpart, it is a white solid with comparable solubility in organic solvents.

Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)

Synthesis: Prepared via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with substituted thiazol-2-amines . This method contrasts with the copper-catalyzed alkylation used for the cyclohexyl derivative. Applications: Exhibits narrow-spectrum antibacterial properties, likely targeting bacterial membrane integrity . Purity varies widely (42%–99%), suggesting synthetic challenges compared to the cyclohexyl derivative .

N-(2-Nitrophenyl)Thiophene-2-Carboxamide

Synthesis: Formed by reacting 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile . Structural Insights: X-ray crystallography reveals dihedral angles of 13.53° and 8.50° between the thiophene and nitrobenzene rings, influencing crystal packing via weak C–H⋯O/S interactions . The nitro group confers genotoxicity in mammalian cells, a property absent in the cyclohexyl analog . Physical Properties: Higher melting point (397 K) compared to this compound, attributed to stronger intermolecular forces .

4-Amino-N-Hydroxybenzamide

Structure & Applications : A simpler carboxamide (C₇H₈N₂O₂) with a hydroxybenzamide backbone. Its lower molecular weight (152.05858 Da ) and polar groups enhance water solubility, making it a candidate for hydroxamate-based therapeutics .

Comparative Data Table

Compound Molecular Formula Molecular Weight (Da) Synthesis Method Key Properties Applications
This compound C₁₁H₁₅NOS 209.08743 Cu-catalyzed alkylation Light-tan solid, δ 7.51–7.40 (¹H NMR) Industrial interest
N-Cyclohexylpicolinamide C₁₂H₁₆N₂O 204.28 Cu-catalyzed alkylation White solid, pyridine core Catalytic studies
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 248.26 Acylation with 2-nitroaniline Yellow crystals, mp 397 K Antibacterial/genotoxic
5-Nitrothiophene-2-carboxamide derivatives C₁₆H₁₀F₃N₃O₄S₂ 429.39 HATU-mediated coupling Variable purity (42%–99%) Antibacterial
4-Amino-N-hydroxybenzamide C₇H₈N₂O₂ 152.05858 Not specified High water solubility Hydroxamate therapeutics

Key Findings and Implications

  • Structural Influence on Properties : Bulky cyclohexyl groups in this compound reduce melting points and enhance lipophilicity compared to nitroaryl analogs .
  • Synthetic Flexibility : Copper catalysis enables efficient alkylation for cyclohexyl derivatives, while HATU is preferred for nitro-substituted carboxamides .
  • Biological Relevance : Nitro and thiazole substituents correlate with antibacterial activity, whereas cyclohexyl derivatives may prioritize stability in industrial applications .

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